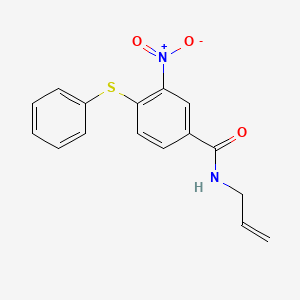

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of an allyl group, a nitro group, and a phenylsulfanyl group attached to a benzenecarboxamide core. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide typically involves the following steps:

Sulfenylation: The addition of a phenylsulfanyl group.

Amidation: The formation of the carboxamide group.

Allylation: The attachment of the allyl group.

Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and reproducible results .

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group

Actividad Biológica

N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS: 303988-28-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. A study focusing on nitro-substituted benzenes revealed that the presence of a nitro group enhances the compound's ability to inhibit bacterial growth. For instance, derivatives of nitrobenzenes have shown effectiveness against various strains of bacteria, suggesting that this compound may possess similar properties.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that compounds containing phenylsulfanyl groups often demonstrate cytotoxic effects against cancer cell lines. For example, a related compound was tested against human breast cancer cells and showed promising results in reducing cell viability. While specific data for this compound remains limited, the structural similarities suggest potential anticancer activity.

The proposed mechanism of action for similar compounds involves the disruption of cellular processes through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may interfere with DNA replication or repair mechanisms.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-allyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide. Research indicates that compounds with similar structural motifs exhibit significant inhibition against various cancer cell lines. For instance, derivatives of related compounds have shown growth inhibition percentages (PGIs) exceeding 85% against several cancer types, suggesting that this compound could possess comparable efficacy in targeting cancer cells .

Enzyme Inhibition

This compound may also serve as a potential inhibitor for specific enzymes related to metabolic disorders. Sulfonamide derivatives have been explored for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively . The structural characteristics of this compound could be optimized to enhance its inhibitory effects on these enzymes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for its application in drug development. Studies suggest that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles . Evaluating the toxicity and safety profile is crucial for determining the therapeutic window of this compound.

Structure-Activity Relationship (SAR) Studies

Investigating the structure-activity relationship of this compound can provide insights into its biological activity. Variations in substituents can significantly influence the compound's efficacy and selectivity towards target enzymes or receptors . Such studies are vital for guiding the design of more potent analogs.

Case Studies and Experimental Findings

Propiedades

IUPAC Name |

3-nitro-4-phenylsulfanyl-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-2-10-17-16(19)12-8-9-15(14(11-12)18(20)21)22-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHZSNFUTMPVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.